molecular formula C9H17NO4S B2796266 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide CAS No. 2248330-13-2

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide

Cat. No. B2796266
CAS RN: 2248330-13-2
M. Wt: 235.3
InChI Key: CFAWXJODGXDREZ-UHFFFAOYSA-N
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Description

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide is a chemical compound with the CAS Number: 2248330-13-2 . It has a molecular weight of 235.3 and is typically in liquid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12) .

Scientific Research Applications

Synthesis and Chemical Intermediates

1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide and its derivatives are noteworthy for their role as bifunctional synthetic intermediates. For instance, 1,4-Dioxaspiro[4.5]decan-8-one, a related compound, demonstrates significant utility in synthesizing a wide range of organic chemicals. This compound was efficiently synthesized from 1,4,9,12-tetraoxadispiro[4.2.4.2]tetradecane, with acetic acid used as a catalyst. The optimized synthesis conditions improved the chromatographic yield to 80% from 65% and reduced reaction time significantly, highlighting its efficiency in chemical synthesis (Zhang Feng-bao, 2006).

Spirocyclization and Stereoselectivity

The synthesis of 1,6-dioxaspiro[4.5]decanes from β-phenylsulfonyl dihydrofurans and γ-lactones has been explored, showcasing the potential of these compounds in spirocyclization reactions with high stereoselectivity. This process is instrumental in creating functionalized dioxaspiro[4,5]decanes, which could serve as valuable intermediates in medicinal chemistry and materials science (J. Carretero, N. Diaz, J. Rojo, 1994).

Organocatalytic Enantioselective Synthesis

Research has also delved into the organocatalytic enantioselective synthesis of bicyclic β-lactones via nucleophile-catalyzed aldol-lactonization (NCAL), using dioxaspiro compounds as intermediates. This methodology underscores the versatility of dioxaspiro[4.5]decanes in synthesizing enantioselective compounds, which are crucial in developing pharmaceuticals with high specificity and efficacy (Henry H Nguyen et al., 2012).

Antimicrobial and Antitubercular Applications

Further research into the antimicrobial and antitubercular potential of dioxaspiro[4.5]decanes and related structures is evident. For example, compounds containing the dioxaspiro[4.5]decan structure have been evaluated for their antimicrobial activities, indicating the broader biological applications of these chemical structures. This opens avenues for the development of new antimicrobial agents based on the dioxaspiro[4.5]decan scaffold (M. Natarajan et al., 2021).

Safety and Hazards

The safety information available indicates that 1,8-Dioxaspiro[4.5]decan-2-ylmethanesulfonamide may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

1,8-dioxaspiro[4.5]decan-2-ylmethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO4S/c10-15(11,12)7-8-1-2-9(14-8)3-5-13-6-4-9/h8H,1-7H2,(H2,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFAWXJODGXDREZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)OC1CS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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